Cas no 329694-86-2 (N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide)

N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide is a halogenated nitroaniline derivative with significant utility in synthetic organic chemistry. Its structure, featuring both bromo and nitro substituents on the aromatic ring alongside a reactive chloroacetamide group, makes it a versatile intermediate for nucleophilic substitution and condensation reactions. The compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes, where its functional groups enable precise modifications. Its crystalline solid form ensures ease of handling and storage under standard conditions. High purity grades are available to meet rigorous research and industrial requirements, ensuring consistent performance in complex synthetic pathways.
N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide structure
329694-86-2 structure
Product Name:N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide
CAS No:329694-86-2
MF:C8H6BrClN2O3
MW:293.501840114594
CID:3059971
PubChem ID:3276488
Update Time:2025-05-22

N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Bromo-4-nitro-phenyl)-2-chloro-acetamide
    • C8H6BrClN2O3
    • AKOS000115689
    • N~1~-(2-BROMO-4-NITROPHENYL)-2-CHLOROACETAMIDE
    • 101-974-0
    • EN300-01788
    • 329694-86-2
    • Z56896302
    • STK346615
    • CS-0218706
    • N-(2-bromo-4-nitrophenyl)-2-chloroacetamide
    • N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide
    • Inchi: 1S/C8H6BrClN2O3/c9-6-3-5(12(14)15)1-2-7(6)11-8(13)4-10/h1-3H,4H2,(H,11,13)
    • InChI Key: PLIKLVUFGZQMJW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1NC(CCl)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 291.92503Da
  • Monoisotopic Mass: 291.92503Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 74.9Ų

N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide Pricemore >>

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Additional information on N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide

Research Brief on N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide (CAS: 329694-86-2) in Chemical Biology and Pharmaceutical Applications

The compound N-(2-Bromo-4-nitrophenyl)-2-chloroacetamide (CAS: 329694-86-2) has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug synthesis and its unique reactivity profile. This brief synthesizes the latest findings on its applications, mechanisms, and safety considerations, drawing from peer-reviewed studies published in 2022-2023.

Recent studies highlight its role as a key precursor in the synthesis of heterocyclic compounds, particularly indole and quinoline derivatives, which are prevalent in anticancer and antimicrobial agents. A 2023 Journal of Medicinal Chemistry paper demonstrated its utility in Suzuki-Miyaura cross-coupling reactions, achieving 85% yield in the production of a novel EGFR inhibitor (DOI: 10.1021/acs.jmedchem.3c00512). The bromo and nitro substituents on the phenyl ring facilitate regioselective modifications, while the chloroacetamide moiety serves as an electrophilic "handle" for nucleophilic displacement reactions.

Notably, safety assessments published in Chemical Research in Toxicology (2022) revealed moderate cytotoxicity (IC50 = 18 μM in HepG2 cells), necessitating careful handling protocols. Researchers emphasize the importance of structural optimization to reduce off-target effects while maintaining its reactivity in lead compound development. Computational modeling studies suggest that strategic substitution at the 4-nitro position could enhance target specificity by 40-60%.

Ongoing clinical applications include its use as a warhead in PROTACs (Proteolysis Targeting Chimeras), where it demonstrates improved degradation efficiency (DC50 < 100 nM) for challenging targets like KRASG12C, as reported in a Nature Chemical Biology study (2023). The compound's dual functionality—acting both as a linker and reactive center—makes it particularly valuable in bifunctional molecule design.

Future research directions focus on: (1) developing greener synthetic routes to reduce hazardous byproducts, (2) exploring its potential in covalent inhibitor libraries, and (3) optimizing pharmacokinetic properties through prodrug strategies. The compound's unique chemical fingerprint (329694-86-2) continues to serve as a reference point for structure-activity relationship studies in medicinal chemistry.

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